molecular formula C17H10ClNO3S B14490328 Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- CAS No. 64403-55-0

Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-

Cat. No.: B14490328
CAS No.: 64403-55-0
M. Wt: 343.8 g/mol
InChI Key: IWKMQTRODPKAPU-UHFFFAOYSA-N
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Description

Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- is a complex organic compound with the molecular formula C17H10ClNO3S. This compound belongs to the class of heterocyclic compounds known as oxazoles, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of the sulfonyl chloride group makes this compound highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- typically involves the condensation of naphth[1,2-d]oxazole-5-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is usually performed at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dry acetone, anhydrous conditions

    Catalysts: Potassium carbonate, potassium iodide

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify other molecules, making it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds such as 1,3-oxazole and 1,2,4-oxadiazole share structural similarities with Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-.

    Sulfonyl Chloride Compounds: Compounds like benzenesulfonyl chloride and toluenesulfonyl chloride have similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness

Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl- is unique due to the combination of the oxazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable derivatives and modify biomolecules makes it valuable in various scientific and industrial applications.

Properties

CAS No.

64403-55-0

Molecular Formula

C17H10ClNO3S

Molecular Weight

343.8 g/mol

IUPAC Name

2-phenylbenzo[e][1,3]benzoxazole-5-sulfonyl chloride

InChI

InChI=1S/C17H10ClNO3S/c18-23(20,21)15-10-14-16(13-9-5-4-8-12(13)15)19-17(22-14)11-6-2-1-3-7-11/h1-10H

InChI Key

IWKMQTRODPKAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C4=CC=CC=C43)S(=O)(=O)Cl

Origin of Product

United States

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